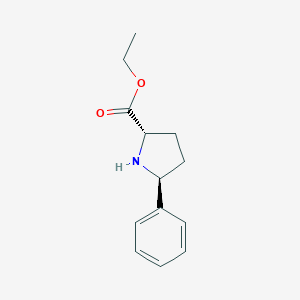
3-Phenyltetrahydrofuran
Übersicht
Beschreibung
3-Phenyl-tetrahydrofuran is a chemical compound with the molecular formula C10H12O . It is a derivative of tetrahydrofuran (THF), a commonly occurring substructure found in a broad array of natural products and other biologically active molecules .
Synthesis Analysis
The synthesis of 3-Phenyl-tetrahydrofuran and its derivatives has been a subject of considerable research. One method involves the reaction initiated by the addition of an organolithium to an epoxide, activated by the Lewis acid BF3·Et2O . Another approach involves the stereoselective construction of substituted tetrahydrofurans . Recent advances in the synthesis of tetrahydrofurans have led to the development of new methods as well as improvements in older reactions .Molecular Structure Analysis
The molecular structure of 3-Phenyl-tetrahydrofuran is characterized by a tetrahydrofuran core with a phenyl group attached . The spectroscopic, optical, and electronic properties of tetrahydrofuran and its derivatives have been investigated using techniques such as FTIR .Chemical Reactions Analysis
The chemical reactions involving 3-Phenyl-tetrahydrofuran are diverse. For example, the reaction mechanism of oxygen and sulfur ylide mediated rearrangements is a matter of ongoing debate . Another study discusses the formation of 2,3-trans-disubstituted tetrahydrofurans via radical cyclizations of α-thioesters bearing tethered vinylsilane groups .Physical And Chemical Properties Analysis
3-Phenyl-tetrahydrofuran has a molecular weight of 148.20 g/mol . Further physical and chemical properties specific to 3-Phenyl-tetrahydrofuran were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthese von 3-Ph-THF
Bevor wir in die Anwendungen eintauchen, wollen wir kurz die Synthesemethoden für 3-Ph-THF besprechen:
Epoxid-Öffnung: Ein gängiger Ansatz beinhaltet die Öffnung von Epoxiden unter Verwendung von Phenylmagnesiumbromid- oder Phenyllithium-Reagenzien. Diese Reaktion führt zur Bildung von 3-Ph-THF mit hoher Stereoselektivität .
Haloetherifikationen und Halogensubstitutionen: 3-Ph-THF kann durch Haloetherifikationsreaktionen synthetisiert werden, bei denen ein Alken mit einem halogenierten Ether reagiert. Alternativ können Halogensubstitutionen an bestehenden Tetrahydrofuranen zu 3-Ph-THF-Derivaten führen .
Allylische und Propargylische Alkylierungen: Allylische oder Propargylische Alkylierungen von Tetrahydrofuranen können Phenylgruppen einführen und so zu 3-Ph-THF-Derivaten führen. Diese Reaktionen sind wertvoll für die Diversifizierung der Struktur der Verbindung .
Andere nucleophile Substitutionen: Verschiedene nucleophile Substitutionen, wie z. B. SN2-Reaktionen, können zur Funktionalisierung von 3-Ph-THF eingesetzt werden. Diese Methoden ermöglichen die Einführung verschiedener Substituenten für spezifische Anwendungen .
Anwendungen von 3-Ph-THF
Nun wollen wir die einzigartigen Anwendungen erforschen:
Naturstoffsynthese: Viele Naturstoffe enthalten THF-Einheiten, darunter Makrolide, Polyether-Ionophore, Acetogenine und oxidierte Lipide. Forscher verwenden 3-Ph-THF als Baustein in der Totalsynthese dieser bioaktiven Verbindungen .
Organische Solarzellen: In den letzten Jahren haben 3-Ph-THF-Derivate in der organischen Photovoltaik Aufmerksamkeit erregt. Forscher haben ihr Potenzial als Akzeptormaterialien in organischen Solarzellen mit kleinen Molekülen ohne Fullerene (NFSM-OSCs) untersucht. Das anisotrope konjugierte Rückgrat von 3-Ph-THF trägt zu einer effizienten Ladungstrennung und -transport bei .
Photochemische Ringexpansionsreaktionen: Unter metallfreien, photochemischen Bedingungen nimmt 3-Ph-THF an Ringexpansionsreaktionen teil. Diese Reaktionen liefern Einblicke in den zugrundeliegenden Mechanismus und ermöglichen die Synthese neuer Heterocyclen .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of 3-Phenyl-tetrahydrofuran and its derivatives could involve exploring new synthetic strategies and obtaining multi-substituted tetraphenylenes . Additionally, the extraordinary geometric characteristics and promising chiral properties of tetraphenylenes have renewed the interest of synthetic chemists .
Eigenschaften
IUPAC Name |
3-phenyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGVPYYFEIFRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341837 | |
| Record name | 3-phenyl-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-63-5 | |
| Record name | 3-phenyl-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















